Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
Description
Chemical Identity and Classification
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is classified as an organic compound with the molecular formula C₁₄H₁₆ClNO₃ and a molecular weight of 281.73 grams per mole. The compound belongs to the chemical family of acid chlorides, specifically representing a protected piperidine carboxylic acid derivative. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this molecule as benzyl 4-carbonochloridoylpiperidine-1-carboxylate. The compound exhibits a complex structural architecture featuring a six-membered saturated heterocyclic piperidine ring containing one nitrogen atom, with a chlorocarbonyl functional group attached at the fourth position and a benzyloxycarbonyl protecting group linked to the nitrogen atom.
The chemical identity is further established through multiple identification parameters that facilitate its recognition and classification in chemical databases. The compound possesses an InChI key of KUBUQFFBRSHOMJ-UHFFFAOYSA-N and a Simplified Molecular Input Line Entry System representation of C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2. These standardized identifiers ensure unambiguous chemical communication across research platforms and commercial suppliers. The molecular structure incorporates several distinct chemical functionalities: the piperidine heterocycle provides conformational rigidity and potential for hydrogen bonding interactions, the acid chloride group offers high electrophilic reactivity, and the benzyl ester moiety serves as a removable protecting group commonly employed in peptide and pharmaceutical synthesis.
Table 1. Fundamental Chemical Properties
The classification of this compound within the broader chemical taxonomy places it among the carboxylic acid derivatives, specifically within the acid chloride subfamily. Acid chlorides represent highly reactive acyl compounds characterized by the presence of a chlorine atom attached to a carbonyl carbon, making them valuable intermediates for the formation of amides, esters, and other carboxylic acid derivatives. The benzyloxycarbonyl group, commonly referred to as the Cbz protecting group in synthetic chemistry, represents a benzyl carbamate that serves to temporarily mask the reactivity of the nitrogen atom during synthetic sequences.
Historical Development and Research Significance
The historical development of this compound is intrinsically linked to the evolution of protecting group chemistry and the advancement of peptide synthesis methodologies. The benzyloxycarbonyl protecting group was pioneered by Leonidas Zervas in collaboration with his advisor Bergmann during the 1930s, fundamentally transforming the field of controlled peptide chemistry. This breakthrough enabled the synthesis of previously inaccessible oligopeptides by providing a reliable method for temporary protection of amino groups during multi-step synthetic sequences. The introduction of such protecting group strategies represented a paradigm shift in synthetic organic chemistry, allowing chemists to perform selective transformations on complex molecules containing multiple reactive sites.
The research significance of this compound has expanded considerably with the growing importance of piperidine-containing compounds in pharmaceutical research. Piperidine derivatives constitute a substantial portion of approved pharmaceutical agents, with the heterocyclic ring system appearing in numerous therapeutic classes including analgesics, antipsychotics, and cardiovascular medications. The development of efficient synthetic routes to functionalized piperidine derivatives has therefore become a priority in medicinal chemistry research, driving innovation in protecting group strategies and synthetic methodologies.
Contemporary research has demonstrated the compound's utility in the synthesis of clinically relevant pharmaceutical targets. Notable applications include its role in the preparation of P2Y12 receptor antagonists, which represent an important class of antiplatelet agents used in cardiovascular medicine. The P2Y12 receptor serves as a critical target for inhibiting platelet aggregation, and antagonists of this receptor have proven effective in reducing thrombotic events in patients with cardiovascular disease. The synthetic versatility of this compound has enabled researchers to construct diverse molecular scaffolds targeting this receptor with improved pharmacological properties.
Position in Organic Chemistry Research
Within the landscape of contemporary organic chemistry research, this compound occupies a strategic position as a versatile synthetic intermediate that bridges multiple areas of chemical investigation. The compound's utility extends across several domains of synthetic chemistry, including natural product synthesis, pharmaceutical development, and materials science applications. Its dual functionality as both an acid chloride and a protected amine makes it particularly valuable for the construction of complex molecular architectures requiring selective functional group manipulations.
The compound has found significant application in the development of antibacterial agents, specifically in the synthesis of oxazolidinone-quinolone hybrid molecules. These hybrid compounds represent an innovative approach to combating bacterial resistance by combining the pharmacophores of two distinct antibiotic classes. The oxazolidinone-quinolone hybrids synthesized using this compound as a key intermediate have demonstrated activity against both susceptible and resistant Gram-positive and Gram-negative bacteria. The nature of the molecular spacer, which can be derived from the piperidine core, significantly influences the antibacterial activity by directing the mode of action toward either quinolone-like or oxazolidinone-like mechanisms.
Research applications have also extended to the field of peptide chemistry, where the compound serves as a building block for the synthesis of cyclic prodrugs of RGD peptidomimetics. These peptidomimetic compounds are designed to interact with integrin receptors and have potential applications in cancer therapy and vascular medicine. The synthetic flexibility provided by this compound enables researchers to introduce conformational constraints and improve the pharmacokinetic properties of peptide-based therapeutics.
The compound's position in organic chemistry research is further enhanced by its compatibility with standard synthetic methodologies and its stability under typical reaction conditions. The benzyloxycarbonyl protecting group can be selectively removed through hydrogenolysis, while the acid chloride functionality readily participates in nucleophilic acyl substitution reactions. This combination of stability and reactivity makes it an ideal substrate for complex multi-step synthetic sequences commonly encountered in pharmaceutical and natural product synthesis.
Relevant Chemical Family Relationships
This compound belongs to several interconnected chemical families that define its reactivity patterns and synthetic applications. The primary classification places it within the acid chloride family, which represents one of the most reactive classes of carboxylic acid derivatives. Acid chlorides are characterized by their high electrophilicity and their ability to undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles, including water, alcohols, amines, and organometallic reagents. This reactivity profile makes them invaluable intermediates for the synthesis of esters, amides, ketones, and other carbonyl-containing compounds.
The compound also belongs to the broader family of benzyloxycarbonyl-protected amines, commonly known as Cbz-protected compounds in synthetic chemistry. This protecting group family is orthogonal to numerous other protecting groups, remaining stable under basic and acidic conditions while being selectively removable through catalytic hydrogenation. The benzyloxycarbonyl group's stability profile makes it particularly suitable for complex synthetic sequences where multiple protecting and deprotecting steps are required.
Table 2. Chemical Family Relationships and Comparative Properties
| Chemical Family | Structural Feature | Reactivity Profile | Synthetic Applications |
|---|---|---|---|
| Acid Chlorides | -COCl group | High electrophilicity | Acylation reactions, ester/amide formation |
| Benzyloxycarbonyl Protected Amines | -NHCO₂CH₂Ph | Base/acid stable, H₂ labile | Peptide synthesis, amine protection |
| Piperidine Derivatives | Six-membered N-heterocycle | Conformationally rigid | Pharmaceutical scaffolds, alkaloid synthesis |
| Carboxylic Acid Derivatives | Carbonyl functionality | Nucleophilic substitution | Functional group transformations |
Within the piperidine derivative family, this compound represents a highly functionalized member that combines the conformational properties of the saturated heterocycle with reactive functional groups at strategic positions. The piperidine ring system provides a rigid scaffold that can influence the spatial arrangement of substituents, making it valuable for the design of biologically active compounds where specific three-dimensional arrangements are required for target binding.
The relationship to isonipecotic acid derivatives is particularly noteworthy, as the compound can be viewed as a doubly protected and activated form of isonipecotic acid (piperidine-4-carboxylic acid). Isonipecotic acid itself is a significant building block in pharmaceutical synthesis, and its derivatives have found applications in the synthesis of various therapeutic agents. The transformation of isonipecotic acid to this compound involves both protection of the nitrogen with the benzyloxycarbonyl group and activation of the carboxylic acid as the corresponding acid chloride.
The compound's position within the carbamate family further expands its chemical relationships, as the benzyloxycarbonyl group represents a specific type of carbamate linkage. Carbamates are stable functional groups that find widespread use in pharmaceutical chemistry, both as protecting groups and as pharmacologically active moieties. The stability of the carbamate linkage under physiological conditions, combined with its potential for controlled hydrolysis, makes it valuable for prodrug design and sustained-release formulations.
Properties
IUPAC Name |
benzyl 4-carbonochloridoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBUQFFBRSHOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379940 | |
| Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10314-99-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(chlorocarbonyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10314-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10314-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid
This intermediate is synthesized by protecting the piperidine-4-carboxylic acid with a benzyloxycarbonyl (Cbz) group. The typical procedure involves:
- Dissolving piperidine-4-carboxylic acid in water.
- Adding sodium hydroxide to form the sodium salt.
- Slowly adding benzyloxycarbonyl chloride at 0 °C to maintain control over the reaction.
- Stirring the mixture at 0 °C for approximately 2 hours.
- Acidifying the reaction mixture to pH 6 with hydrochloric acid.
- Extracting the product with ethyl acetate.
- Removing the solvent under reduced pressure and drying to obtain crude 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.
Conversion to Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
The acid chloride is prepared by chlorination of the protected acid using thionyl chloride:
- Dissolving the crude 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid in anhydrous dichloromethane.
- Adding thionyl chloride dropwise at 0 °C to avoid side reactions.
- Stirring the reaction mixture at room temperature overnight to ensure complete conversion.
- Removing the solvent under vacuum to yield crude this compound.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions:
Common Reagents and Conditions:
Nucleophilic Reagents: Such as amines and alcohols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate has the molecular formula C₁₄H₁₆ClNO₃ and is characterized by its chlorocarbonyl functional group, which enhances its reactivity in chemical synthesis. This compound can be synthesized through several methods, including the reaction of piperidine derivatives with chlorocarbonyl reagents under controlled conditions, typically involving solvents like dichloromethane at low temperatures .
2.1. Antiviral Activity
Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against the influenza virus. Research indicates that N-benzyl 4,4-disubstituted piperidines exhibit inhibitory effects on the hemagglutinin fusion peptide of the H1N1 virus, suggesting a novel mechanism of action that could lead to new antiviral therapies .
Key Findings:
- The compound showed significant binding interactions with viral proteins, which are critical for membrane fusion during viral infection.
- Structural modifications to the benzyl group were found to influence antiviral potency, emphasizing the importance of this moiety in drug design.
2.2. Anti-diarrheal Properties
Another important application of this compound is in the treatment of gastrointestinal disorders. Compounds derived from this structure have demonstrated potent anti-diarrheal activity in animal models. Studies have shown that these compounds inhibit gastrointestinal propulsion and defecation, making them valuable candidates for therapeutic development against diarrhea .
Case Study:
- In experiments with Wistar rats, various dosages were tested to evaluate their effectiveness in reducing diarrhea induced by ricinus oil. The results indicated a dose-dependent response, with lower doses being effective in managing symptoms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring or substituents on the benzyl group can significantly alter biological activity and selectivity.
| Modification | Effect on Activity |
|---|---|
| Removing benzyl group | Complete loss of activity |
| Substituting with cyclohexyl | Reduced antiviral activity |
| Adding halogen substituents | Enhanced binding affinity |
Future Directions in Research
Ongoing research aims to explore further modifications of this compound to enhance its efficacy and reduce potential side effects. The exploration of its derivatives could lead to new formulations with improved therapeutic profiles for treating viral infections and gastrointestinal disorders.
Mechanism of Action
The mechanism of action of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate involves its reactivity with various biological molecules. The compound can interact with enzymes and proteins, leading to modifications that affect their function. The chlorocarbonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The chlorocarbonyl group in the target compound enhances electrophilicity compared to the amino group in Benzyl 4-aminopiperidine-1-carboxylate, which is nucleophilic .
- Density Variations : The ethyl and hydroxy substituents in Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate reduce density (1.150 g/cm³) compared to the chlorocarbonyl analog (1.269 g/cm³), likely due to differences in molecular packing .
Reactivity Insights :
- The chlorocarbonyl group offers superior electrophilicity for amide bond formation compared to the ethoxycarbonyl group, which requires harsher conditions for activation .
- The chlorosulfonyl substituent provides unique reactivity for sulfonamide synthesis, a feature absent in the chlorocarbonyl analog .
Biological Activity
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a chlorocarbonyl group, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 281.74 g/mol. Its structural components include:
- Piperidine ring : A six-membered saturated heterocyclic structure containing one nitrogen atom.
- Chlorocarbonyl group : Attached to the fourth position of the piperidine, enhancing reactivity.
- Benzyl group : Linked to the carboxylate moiety at the first position, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, studies have shown that related piperidine compounds can inhibit viral infections by targeting hemagglutinin fusion peptides, suggesting a potential antiviral mechanism for this compound as well .
Antiviral Properties
Research has highlighted the potential of piperidine derivatives, including this compound, as inhibitors of influenza viruses. A study demonstrated that N-benzyl 4,4-disubstituted piperidines exhibited low micromolar activity against H1N1 influenza virus, indicating their promise in antiviral drug development . The structural features of these compounds are critical for their biological activity, as modifications can significantly alter their efficacy.
Antimicrobial Activity
In addition to antiviral properties, this compound and its derivatives have been explored for antimicrobial activity. For example, conjugates formed by linking benzylpiperazine with various amino acids showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications could enhance the antimicrobial efficacy of this compound.
Research Findings and Case Studies
A summary of relevant studies is presented below:
Q & A
Q. What are the standard laboratory synthesis routes for Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate?
The compound is typically synthesized via a two-step process:
- Step 1 : Protection of the piperidine nitrogen using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the benzyl carboxylate intermediate.
- Step 2 : Introduction of the chlorocarbonyl group via reaction with phosgene or oxalyl chloride under anhydrous conditions. Purification involves column chromatography or recrystallization to achieve >95% purity .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures.
- Exposure Response : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion/inhalation. Toxicity data are limited, but structural analogs (e.g., benzyl piperidine derivatives) show potential skin/eye irritation .
- Storage : Store in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the chlorocarbonyl group .
Q. How can researchers confirm the identity and purity of this compound?
- Analytical Methods :
- NMR : Key peaks include δ 5.1–5.2 ppm (benzyl CH2) and δ 170–175 ppm (carbonyl carbons in 13C NMR) .
- LC-MS : Molecular ion [M+H]+ at m/z 295.1 (calculated for C14H16ClNO3) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. What reaction mechanisms govern the chlorocarbonyl group’s reactivity in nucleophilic substitutions?
The chlorocarbonyl group acts as an electrophile, enabling reactions with amines (to form amides) or alcohols (to form esters). Kinetic studies suggest a two-step mechanism:
Q. How can contradictory toxicity data for structurally similar piperidine derivatives be resolved?
Discrepancies in toxicity reports (e.g., some SDSs list "no known hazards," while others warn of irritation ) arise from variations in:
- Purity : Impurities (e.g., residual phosgene) may contribute to acute toxicity.
- Assay Sensitivity : In vitro assays (e.g., Ames test) vs. in vivo studies yield different risk profiles. Mitigation involves rigorous impurity profiling (GC-MS) and adopting worst-case precautions in handling .
Q. What strategies optimize yield in multi-step syntheses using this compound?
- Solvent Selection : Anhydrous dichloromethane minimizes side reactions (e.g., hydrolysis) compared to polar aprotic solvents .
- Catalysis : Lewis acids (e.g., ZnCl2) accelerate amide bond formation by stabilizing intermediates .
- Temperature Control : Maintain –10°C during chlorocarbonyl introduction to suppress dimerization .
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) favor attack at the less hindered carbonyl position.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro substituents on the benzyl ring) enhance electrophilicity at the chlorocarbonyl site. Computational modeling (DFT) predicts reaction sites with >85% accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
